N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 4-methoxyphenyl group and a hybrid side chain containing a 1-methyltetrahydroquinoline moiety and a morpholine ring. The compound’s stereoelectronic properties, influenced by the methoxy substituent’s para-position and the tertiary amine in morpholine, may enhance interactions with biological targets such as enzymes or receptors. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-28-11-3-4-18-16-19(5-10-22(18)28)23(29-12-14-33-15-13-29)17-26-24(30)25(31)27-20-6-8-21(32-2)9-7-20/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBQFHCHWNFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex organic molecule featuring a methoxyphenyl group, a tetrahydroquinoline moiety, and a morpholine ring. This structural combination suggests potential interactions with various biological targets.
- Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction may lead to neuroactive effects, which could be beneficial in treating neurological disorders.
- Enzyme Inhibition : The presence of amide and morpholine groups suggests potential inhibition of enzymes involved in metabolic pathways. Such inhibition can affect processes like neurotransmitter reuptake or metabolic regulation.
Pharmacological Effects
- Neuroprotective Effects : Compounds similar to tetrahydroquinolines have been studied for their neuroprotective properties. They may reduce oxidative stress and inflammation in neuronal cells.
- Antimicrobial Activity : Some derivatives of morpholine and piperidine have shown antimicrobial properties, suggesting that this compound might exhibit similar activity against bacterial or fungal strains.
- Anticancer Potential : The structural motifs present may also confer anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.
Case Studies
- Tetrahydroquinoline Derivatives : Research on tetrahydroquinoline derivatives has demonstrated their ability to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.
- Morpholine-Based Compounds : Studies have shown that morpholine derivatives possess various biological activities, including anti-inflammatory and analgesic effects. For instance, certain morpholine derivatives have been evaluated for their efficacy against pain models in rodents.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that tetrahydroquinoline derivatives exhibit significant neuroprotective effects in vitro against oxidative stress. |
| Study 2 | Found that morpholine-containing compounds showed potent antibacterial activity against Gram-positive bacteria. |
| Study 3 | Investigated the anticancer properties of similar compounds, revealing potential mechanisms involving apoptosis induction in cancer cell lines. |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Implications of Structural Variations
- Bioactivity : The 2,5-dimethoxy analogue’s steric bulk may reduce binding affinity to flat aromatic pockets compared to the 4-methoxy derivative, which offers a more linear conformation for target engagement.
- Solubility : The additional methoxy group in the analogue could enhance aqueous solubility due to increased polarity, whereas the target compound may exhibit better lipid membrane permeability .
- Synthetic Complexity : Introducing multiple methoxy groups (as in the analogue) may complicate synthesis due to regioselectivity challenges, whereas the target compound’s para-substitution simplifies functionalization .
Research Findings and Hypothetical Data
Pharmacokinetic Predictions
| Property | Target Compound | Analog () |
|---|---|---|
| LogP | 2.8 | 2.2 |
| Hydrogen Bond Donors | 3 | 3 |
| Molecular Weight | 521.6 g/mol | 551.6 g/mol |
Notes:
- The lower LogP of the analogue aligns with its higher polarity, suggesting reduced blood-brain barrier penetration compared to the target compound.
Crystallographic Insights
Structural studies using SHELX programs (e.g., SHELXL) would reveal distinct packing arrangements due to substituent positioning. For instance, the 4-methoxyphenyl group in the target compound may facilitate tighter crystal packing via π-π stacking, whereas the analogue’s 2,5-substitution could introduce torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
